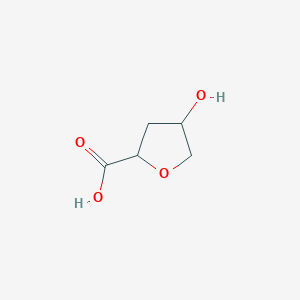
4-Hydroxyoxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyoxolane-2-carboxylic acid is an organic compound with the molecular formula C5H8O4 It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyoxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of 4-hydroxytetrahydrofuran can yield this compound under controlled conditions . Another method involves the catalytic reduction of furancarboxylic acids, such as 2-furancarboxylic acid, using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions
4-Hydroxyoxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Catalytic reduction can convert it into other tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts such as palladium and platinum .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield tetrahydrofuran derivatives, while oxidation can produce more oxidized forms of the compound .
科学的研究の応用
Traditional Synthesis
Traditional methods often involve the use of organic solvents and reagents that can pose safety and environmental hazards. For example, one method involves reacting L-serine with bis(trichloromethyl) carbonate in the presence of organic solvents like dichloromethane and dioxane, yielding low product yields (approximately 8.5% to 62%) due to the complexity of the reaction conditions .
Improved Synthesis Techniques
Recent advancements have focused on more sustainable approaches:
- Water as a Solvent : Newer methods utilize water as a solvent, significantly improving safety and yield (over 86%) while reducing environmental impact .
- Reagent Optimization : The use of S,S'-dimethyl dithiocarbonate has been highlighted for its effectiveness in synthesizing multi-configuration compounds, demonstrating higher yields and lower toxicity compared to traditional reagents .
Biological Activities
4-Hydroxyoxolane-2-carboxylic acid exhibits notable biological activities that make it a valuable compound in pharmaceutical research.
Antibacterial Properties
Research indicates that derivatives of this compound can serve as intermediates for synthesizing antibacterial agents targeting gram-negative bacteria. This application is crucial given the rising incidence of antibiotic resistance .
Potential in Drug Development
The compound's structure allows it to act as a bioisostere for carboxylic acids in drug design, which can enhance the pharmacokinetic properties of drug candidates . Its ability to mimic natural amino acids makes it a candidate for developing novel therapeutics with improved efficacy.
Applications in Medicinal Chemistry
The applications of this compound extend into several domains within medicinal chemistry:
Case Study: Antibacterial Agent Synthesis
A study demonstrated the synthesis of a novel antibacterial agent using this compound as an intermediate. The resulting compound showed effective inhibition against multiple strains of gram-negative bacteria, highlighting its potential in addressing antibiotic resistance.
Case Study: Drug Design Innovations
In another study focused on drug design, researchers utilized this compound to create analogs of existing drugs. These analogs exhibited improved solubility and bioavailability compared to their predecessors, indicating the compound's versatility in enhancing drug formulations.
作用機序
The mechanism of action of 4-Hydroxyoxolane-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Hydroxyoxolane-2-carboxylic acid include:
2-Furancarboxylic acid: A precursor in the synthesis of this compound.
Tetrahydrofuran-2,5-dicarboxylic acid: Another derivative of tetrahydrofuran with similar chemical properties.
Uniqueness
特性
CAS番号 |
2208-94-8 |
|---|---|
分子式 |
C5H8O4 |
分子量 |
132.11 g/mol |
IUPAC名 |
4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8) |
InChIキー |
KTEPYJGLVNSCFD-UHFFFAOYSA-N |
SMILES |
C1C(COC1C(=O)O)O |
正規SMILES |
C1C(COC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















